1,4-Bis(trifluoromethyl)naphthalene

Übersicht

Beschreibung

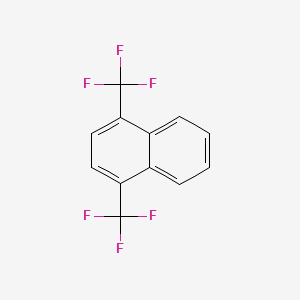

1,4-Bis(trifluoromethyl)naphthalene is a chemical compound with the empirical formula C12H6F6 . It is a colorless liquid with a strong odor .

Synthesis Analysis

The synthesis of 1,4-Bis(trifluoromethyl)naphthalene or similar compounds often involves nucleophilic displacement reactions and catalytic reduction processes . For instance, a novel, trifluoromethyl-substituted, bis(ether amine) monomer, 1,4-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, was synthesized through the nucleophilic displacement of 2-chloro-5-nitrobenzotrifluoride with 1,4-dihydroxynaphthalene in the presence of potassium carbonate in dimethyl sulfoxide, followed by catalytic reduction with hydrazine and Pd/C in ethanol .Molecular Structure Analysis

The molecular structure of 1,4-Bis(trifluoromethyl)naphthalene is characterized by the presence of a naphthalene ring substituted with two trifluoromethyl groups . The introduction of fluorine atoms and naphthalene rings can enhance the thermal stability of the resulting polymers .Chemical Reactions Analysis

1,4-Bis(trifluoromethyl)naphthalene can undergo various chemical reactions to form different compounds. For example, it can be used to prepare soluble fluorinated naphthalene-based poly(arylene ether ketone)s . These polymers exhibited more excellent thermal stability than traditional poly(ether ether ketone), with the glass transition temperatures (Tg) above 167 °C, and decomposition temperatures at 5% (Td5) above 528 °C under nitrogen .Physical And Chemical Properties Analysis

1,4-Bis(trifluoromethyl)naphthalene is a colorless liquid with a strong odor . The dielectric constants of these polyimides ranged from 3.03 to 3.71 at 1 MHz . The tensile strengths of membranes were in the range of 62.86–104.13 MPa, tensile modulus in the range of 1.96–3.83 GPa .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Naphthalene-based Poly (arylene ether ketone)s

1,4-Bis(trifluoromethyl)naphthalene is used in the synthesis of fluorinated naphthalene-based poly (arylene ether ketone)s . These polymers have excellent thermal stability and low dielectric constants, making them suitable for use in integrated circuit technology . The polymers exhibit better thermal stability than traditional poly (ether ether ketone), with glass transition temperatures above 167 °C, and decomposition temperatures at 5% (Td 5) above 528 °C under nitrogen .

Development of Materials with Low Dielectric Constants

The compound is used in the development of materials with low dielectric constants . These materials are essential in microelectronic devices like coatings in electronic packaging, substrates for printed circuit boards, and insulating and dielectric layers in structures with multilayers .

Synthesis of Organosoluble and Light-Colored Fluorinated Polyimides

1,4-Bis(trifluoromethyl)naphthalene is used in the synthesis of organosoluble and light-colored fluorinated polyimides . These polyimides have high thermal stability, processibility, and optical transparency, making them suitable for use in microelectronics industry .

Improvement of Comprehensive Properties of Polymeric Dielectric Materials

The compound is used to improve the comprehensive properties of polymeric dielectric materials . The introduction of fluorine atoms and naphthalene rings into the polymers improves their properties, such as high thermostability, high modulus, low dielectric constant, and excellent processability .

Synthesis of Fluorinated Polymers

1,4-Bis(trifluoromethyl)naphthalene is used in the synthesis of fluorinated polymers . These polymers have improved properties of dielectric materials, making them suitable for use in various applications .

Development of Materials with High Thermostability

The compound is used in the development of materials with high thermostability . These materials are essential in various applications, including integrated circuit technology .

Wirkmechanismus

Target of Action

1,4-Bis(trifluoromethyl)naphthalene is a chemical compound used in scientific research. It has been used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence . The primary targets of this compound are the donor moieties in these architectures .

Mode of Action

The compound acts as an acceptor with hydrogen bonding sites . It interacts with its targets (the donor moieties) to form compounds with symmetrical donor–acceptor–donor architectures . These interactions result in large dihedral angles between the donor and acceptor moieties, which are close to 80° .

Biochemical Pathways

The compound affects the charge-transfer-state (1 CT) absorption, which can be accounted for by multiple 1 CTs . The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor and the presence of in-plane bending of the two donors .

Result of Action

The result of the compound’s action is the formation of compounds exhibiting thermally activated delayed fluorescence . These compounds show very broad charge-transfer-state (1 CT) absorption . A compound based on 9,9-dimethyl-9-10-dihydroacridine was shown to be a promising cyan TADF emitter .

Action Environment

The action of 1,4-Bis(trifluoromethyl)naphthalene is influenced by environmental factors. The compound forms many weak van der Waals intramolecular bonds with the CF3 fluorine atoms and hydrogen atoms of methyl groups or the carbon and hydrogen atoms of phenyl rings . These bonds contribute to the compound’s stability and efficacy .

Safety and Hazards

The safety data sheet for similar compounds indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, skin corrosive/irritants, serious eye damage/eye irritants, and specific target organ toxicants (single exposure). The target organs include the respiratory system .

Zukünftige Richtungen

The future directions for the use of 1,4-Bis(trifluoromethyl)naphthalene and similar compounds are promising. They have been used to prepare new fluorine-containing polyimides and polyamides . These materials have potential applications in the fields of aerospace, gas separation, microelectronics, and optoelectronics due to their excellent heat resistance, chemical stability, and mechanical property .

Eigenschaften

IUPAC Name |

1,4-bis(trifluoromethyl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F6/c13-11(14,15)9-5-6-10(12(16,17)18)8-4-2-1-3-7(8)9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVGIJXGUXKCNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292278 | |

| Record name | 1,4-Bis(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52331-43-8 | |

| Record name | 1,4-Bis(trifluoromethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52331-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B3143354.png)